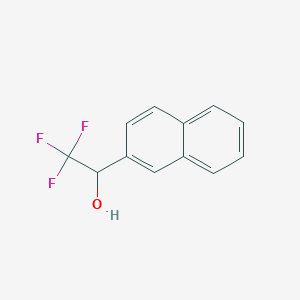

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol

Description

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group and a naphthyl group attached to an ethan-1-ol backbone

Properties

IUPAC Name |

2,2,2-trifluoro-1-naphthalen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTCXWGPOGVAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-50-7 | |

| Record name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenolysis Pathway

The nickel-catalyzed reaction proceeds via adsorption of hydrogen onto the metal surface, followed by cleavage of the C–O bond in the hemiacetal. Tertiary amines enhance catalytic activity by neutralizing acidic byproducts (e.g., $$\text{HF}$$), preventing catalyst deactivation.

Hydride Reduction Stereochemistry

$$\text{LiAlH}_4$$ reduces the trifluoromethyl ketone through a six-membered transition state, delivering the hydride to the carbonyl carbon with retention of configuration. Competing pathways involving radical intermediates are suppressed in polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4)

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

Oxidation: 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one

Reduction: this compound

Substitution: Various trifluoromethyl-substituted derivatives

Scientific Research Applications

Bioisosterism in Drug Design

The trifluoromethyl group in 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol enhances metabolic stability and lipophilicity, making it a valuable bioisostere in drug design. Compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Pharmacological Properties

While specific biological activity data for this compound is limited, compounds with similar structures have shown interesting pharmacological properties. Trifluoromethylated compounds are known to interact differently with biological targets, leading to altered binding affinities and selectivities in enzyme inhibition or receptor binding .

Material Science Applications

The unique structural features of this compound also make it a candidate for use in material science. Its fluorinated nature can contribute to enhanced chemical resistance and stability in various materials.

Antitumor Activity

Research indicates that compounds structurally related to this compound can exhibit significant antitumor activity. For instance, studies on similar compounds have shown effective growth inhibition against various cancer cell lines. The presence of electron-donating groups enhances the cytotoxic effects .

Antimicrobial Properties

While specific data for this compound is limited, related compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for derivatives were noted as low as 0.22 to 0.25 μg/mL .

Summary and Future Directions

The applications of this compound are promising in both medicinal chemistry and material science due to its unique structural characteristics. Future research should focus on elucidating its specific biological mechanisms of action and exploring its potential in drug development and other industrial applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The naphthyl group contributes to the compound’s hydrophobic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one: This compound is the oxidized form of 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol and shares similar chemical properties.

Naphthalen-2-ethanol: This compound lacks the trifluoromethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Chemical Identity and Properties

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol, also known by its CAS number 1645-50-7, is a fluorinated alcohol with the molecular formula CHFO. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in drug design. The presence of the naphthalene moiety allows for π–π interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Inhibition Studies

Recent studies have explored the inhibitory effects of this compound on specific enzymes. For instance, it has been evaluated for its potential as an inhibitor of DprE1, an enzyme critical in the biosynthesis of the cell wall in Mycobacterium tuberculosis. The compound's structure suggests it could interact effectively with DprE1, although detailed IC values and comparative efficacy data remain sparse in current literature.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene ring or the introduction of additional functional groups could significantly alter its pharmacological profile. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased solubility and potential for hydrogen bonding |

| Alteration of trifluoromethyl group | Changes in lipophilicity and metabolic stability |

Case Study 1: Antitubercular Activity

A recent investigation assessed the antitubercular activity of fluorinated alcohols similar to this compound against Mycobacterium tuberculosis. The study reported that certain derivatives exhibited MIC values ranging from 1.8 to 6.9 μg/mL against resistant strains. Although specific results for this compound were not highlighted, the findings suggest potential avenues for further exploration in tuberculosis treatment.

Case Study 2: Anticancer Properties

Another study focused on a series of fluorinated naphthalene derivatives and their cytotoxic effects on various cancer cell lines. Compounds with trifluoromethyl groups showed enhanced potency compared to their non-fluorinated counterparts. This underscores the importance of fluorination in enhancing bioactivity and selectivity towards cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition or catalytic coupling. For example, a silver-catalyzed annulative coupling of secondary alkynes with substituted alcohols (e.g., 1-(naphthalen-2-yl)ethan-1-ol) yields derivatives with high regioselectivity . Optimization involves adjusting catalysts (e.g., FeCl₃ for electron-deficient alkynes), solvent systems (e.g., ethanol or CCl₄), and reaction times (e.g., 12-hour reflux). Purification often employs flash chromatography (PE/EtOAc gradients) with yields ranging from 57% to 75% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement. For example, crystallographic data (CCDC 1894760) confirm bond angles and torsion parameters .

- NMR/HRMS : ¹H/¹³C NMR resolves aromatic proton environments (δ 7.2–8.5 ppm for naphthyl groups), while HRMS validates molecular mass (e.g., m/z 266.08 [M+H]⁺) .

- FTIR : Detects hydroxyl (∼3400 cm⁻¹) and trifluoromethyl (∼1150 cm⁻¹) stretches .

Q. What thermodynamic and solubility properties are relevant for handling this compound?

- Methodological Answer :

- Thermodynamics : NIST data report condensed-phase thermochemistry, including enthalpy of vaporization (ΔHvap) and heat capacity. Use phase change data to design distillation or crystallization protocols .

- Solubility : Highly soluble in ethanol, DMF, and CCl₄ but poorly in water. Solubility parameters (Hansen) guide solvent selection for reactions .

Advanced Research Questions

Q. How can stereochemical challenges (e.g., enantiomeric purity) be addressed during synthesis?

- Methodological Answer :

- Chiral resolution : Use HPLC with chiral columns (e.g., Jasco HPLC) to determine enantiomeric ratios. For example, (S)-1-(naphthalen-2-yl)ethan-1-ol derivatives are resolved with >90% ee .

- CD spectroscopy : Correlates absolute configuration with Cotton effects (e.g., negative ellipticity at 220 nm for R-enantiomers) .

Q. What strategies are used to evaluate its biological activity, particularly in cancer research?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the naphthyl or trifluoromethyl groups to enhance selectivity. For instance, 2-(furan-2-yl)naphthalen-1-ol derivatives show IC₅₀ values of 0.8–2.1 µM against MCF-7 breast cancer cells .

- In vitro assays : Use MTT assays to assess cytotoxicity and selectivity indices (e.g., 18 and 21 in exhibit lower toxicity to non-cancerous cells) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- Multi-technique validation : Combine X-ray data (for bond lengths) with DFT calculations (e.g., Gaussian09) to reconcile NMR chemical shifts .

- Twinned data refinement : SHELXL’s TWIN/BASF commands model twinning in high-symmetry crystals, improving R-factor convergence (<5%) .

Q. What catalytic systems enhance its utility in asymmetric synthesis?

- Methodological Answer :

- N-Heterocyclic carbenes (NHCs) : Catalyze [6+2] annulations to form pyrrolo-oxazolones (e.g., 3p in ) with 57–75% yields .

- Silver catalysts : Enable regioselective coupling (e.g., 3ea in ) for indene derivatives .

Q. How does conformational analysis inform its reactivity in medicinal chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.